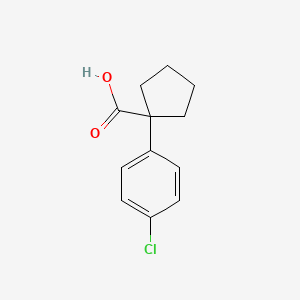

1-(4-Chlorophenyl)cyclopentanecarboxylic acid

Beschreibung

1-(4-Chlorophenyl)cyclopentanecarboxylic acid (CAS 80789-69-1) is a cyclopentane derivative featuring a carboxylic acid group and a 4-chlorophenyl substituent. Its molecular formula is C₁₂H₁₃ClO₂, with a molecular weight of 224.69 g/mol . The compound exhibits a planar cyclopentane ring, with the chlorine atom positioned para to the cyclopentane attachment on the aromatic ring, as indicated by its SMILES notation: C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)O . It serves as a key intermediate in synthesizing agrochemicals (e.g., Metconazole) and pharmaceuticals, including TRPA1 antagonists .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNFJEMGWIQMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230636 | |

| Record name | 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80789-69-1 | |

| Record name | 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80789-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080789691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 80789-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)cyclopentanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Alkaline Hydrolysis of Substituted Phenylacetonitrile (Method 1)

This two-step protocol involves cycloalkylation followed by nitrile hydrolysis :

Reagents :

- Substituted phenylacetonitrile

- Benzyltriethylammonium chloride (0.025 equiv)

- Dihalo compound (2.5 equiv)

- 50% sodium hydroxide (10 equiv)

Procedure :

- Cycloalkylation : The nitrile precursor is heated at 70°C with benzyltriethylammonium chloride and a dihalo compound (e.g., 1,5-dibromopentane) under alkaline conditions for 12–24 hours to form the cyclopentane ring.

- Hydrolysis : The intermediate nitrile is heated at 130°C for 24–48 hours to convert it into the carboxylic acid. Acidification with HCl precipitates the crude product, which is purified via extraction (ethyl acetate, dichloromethane) and recrystallization.

Key Observations :

Acidic Deprotection of tert-Butyl Ester (Method 2)

This one-step method employs tert-butyl ester deprotection :

Reagents :

- tert-Butyl 1-(4-chlorophenyl)cyclopentanecarboxylate

- Dichloromethane (DCM)

- Trifluoroacetic acid (TFA)

Procedure :

- The tert-butyl ester (545 mg, 1.94 mmol) is dissolved in DCM (4 mL) and treated with TFA (2 mL) at room temperature for 2–4 hours.

- The reaction mixture is concentrated and purified via flash chromatography (silica gel, hexane/ethyl acetate) to yield the title compound as a white solid (153 mg, 35% yield).

Key Observations :

- TFA efficiently cleaves the tert-butyl group without side reactions, making this method suitable for acid-sensitive substrates.

- The moderate yield (35%) highlights potential losses during chromatography, suggesting optimization opportunities.

Comparative Analysis of Synthetic Routes

Method 1 is preferable for large-scale synthesis despite its longer duration, whereas Method 2 offers expediency for laboratory-scale preparations.

Characterization and Quality Control

Post-synthetic analysis ensures compliance with pharmacopeial standards:

Spectroscopic Validation

Purity Assessment

- GC-MS : Purity >98% with retention time matching reference standards.

- Titration : Neutralization equivalence confirms stoichiometric acid content.

Applications in Organometallic Synthesis

1-(4-Chlorophenyl)cyclopentanecarboxylic acid serves as a ligand in organotin(IV) complexes, which exhibit antitumor activity. For example, reaction with dimethyltin(IV) oxide yields [Me₂Sn(L)₂] (L = ligand), characterized by IR and multinuclear NMR.

Analyse Chemischer Reaktionen

Reduction to Alcohol via Catalytic Hydrosilylation

This compound undergoes selective reduction of its carboxylic acid group to a primary alcohol under manganese(I)-catalyzed hydrosilylation conditions . The reaction tolerates the chlorophenyl substituent and cyclopentane ring without side reactions:

| Reaction Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| [MnBr(CO)₅] catalyst, PhSiH₃, 110°C | 1-(4-Chlorophenyl)cyclopentane methanol | 83% |

Key Observations :

-

The chlorophenyl group and cyclopentane ring remain intact during reduction .

-

CO ligand dissociation from the Mn catalyst is critical for activating the Si–H bond .

Coordination with Organotin(IV) Compounds

The carboxylic acid group participates in coordination chemistry, forming organotin(IV) complexes with antitumor activity :

Synthetic Details :

-

Products characterized by IR, NMR, and X-ray crystallography .

-

Cyclic voltammetry reveals irreversible reduction potentials correlating with antitumor efficacy .

Comparative Reaction Behavior

The table below contrasts reactivity with structurally similar carboxylic acids:

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1-(4-Chlorophenyl)cyclopentanecarboxylic acid has been investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases. Its structural modifications enhance its pharmacokinetic properties, making it a candidate for further development.

Case Study: Cardiovascular Disease Models

Research has shown that compounds similar to this compound exhibit efficacy in animal models for conditions such as atherosclerosis and deep vein thrombosis. These studies focus on improving solubility and bioavailability compared to other compounds in the same class .

Analytical Chemistry Applications

The compound is also utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated using reverse phase HPLC techniques, which are essential for isolating impurities and conducting pharmacokinetic studies.

HPLC Methodology

- Mobile Phase : Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility).

- Column Type : Newcrom R1 HPLC column.

- Particle Size : Smaller 3 µm particles for rapid UPLC applications.

This methodology allows for scalable analysis, which is crucial in pharmaceutical development where purity and concentration are critical .

Synthesis and Reactivity

The compound reacts with diorganotin(IV) oxide or dichloride to form organotin(IV) complexes that have demonstrated antitumor activity. This reaction highlights its potential role in developing new anticancer therapies .

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. It can act by dehydrating cells and inhibiting the growth of cancer cells, with no effect on normal cells . The compound has been studied using multinuclear NMR spectroscopies and x-ray diffraction techniques to understand its molecular interactions and pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The following table summarizes critical differences between 1-(4-Chlorophenyl)cyclopentanecarboxylic acid and its analogs:

Key Comparative Insights

Substituent Effects on Acidity and Reactivity

- Chlorine vs. Fluorine : The 4-chloro substituent (electron-withdrawing) increases the carboxylic acid's acidity compared to the 3-fluoro analog. This enhances its reactivity in nucleophilic acyl substitutions, critical for forming amides in drug synthesis .

- Sulfonyl Group : The benzenesulfonyl analog (CAS 505071-95-4) exhibits stronger electron withdrawal, further increasing acidity but reducing solubility in polar solvents like water .

Physical Properties

- Solubility: The sulfonyl derivative (CAS 505071-95-4) is sparingly soluble in chloroform and methanol but dissolves readily in DMSO, making it suitable for specific reaction environments .

Biologische Aktivität

1-(4-Chlorophenyl)cyclopentanecarboxylic acid (CAS No. 80789-69-1) is an organic compound notable for its potential biological activities, particularly in the context of drug development and cancer research. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₃ClO₂

- Molecular Weight : 224.68 g/mol

- Structure : The compound features a cyclopentane ring with a para-chlorophenyl group attached to a carboxylic acid functional group. This unique structure contributes to its chemical reactivity and biological interactions.

This compound exhibits biological activity primarily through its interaction with diorganotin (IV) complexes. The carboxylic acid group coordinates with the tin atom, leading to the formation of stable organotin complexes that have demonstrated antitumor properties against various human cancer cell lines.

Key Mechanisms:

- Cell Proliferation Inhibition : The compound inhibits cell proliferation in cancer cells by interfering with enzymatic activities essential for cellular growth.

- Induction of Apoptosis : It promotes programmed cell death in cancerous cells, enhancing its potential as an anticancer agent.

- Biochemical Pathways : The formation of organotin complexes suggests involvement in pathways related to cellular growth and proliferation, particularly in cancer contexts .

The biochemical properties of this compound are significant due to its ability to form organotin complexes. These complexes have been shown to exhibit:

- Antitumor Activity : Effective against various human cancer cell lines such as HL-60, BGC-823, Bel-7402, and KB .

- Stability : Demonstrates stability under standard laboratory conditions, indicating potential for therapeutic applications.

Antitumor Activity

A series of studies have evaluated the antitumor effects of organotin complexes derived from this compound:

- Study Findings : Organotin complexes exhibited significant cytotoxicity against multiple cancer cell lines. For instance, certain complexes showed a reduction in viability at concentrations as low as 10 µM.

Pharmacokinetics

The pharmacokinetic profile indicates good absorption and bioavailability due to the compound's lipophilicity and water solubility. This suggests that it may be suitable for oral administration in therapeutic settings.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Chlorophenyl)cyclopentanecarboxylic acid | Similar chlorinated phenyl group | Different chlorine position affects reactivity |

| 1-(4-Bromophenyl)cyclopentanecarboxylic acid | Bromine instead of chlorine | May exhibit different biological activities due to bromine's larger size |

| Cyclopentane-1-carboxylic acid | Lacks the phenyl group | Simpler structure; primarily used as a building block |

Q & A

Q. What are the key physicochemical properties of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid, and how do they influence experimental design?

The compound (CAS RN 80789-69-1) has a molecular formula C₁₂H₁₃ClO₂ , molecular weight 224.68 g/mol , and melting point 160–164°C . These properties dictate solvent selection (e.g., polar aprotic solvents for reactions) and purification methods (recrystallization or column chromatography). The carboxylic acid group enables salt formation for solubility optimization in biological assays.

Q. Methodological Insight :

- Melting Point Verification : Use differential scanning calorimetry (DSC) to confirm purity, as impurities broaden the melting range.

- Solubility Profiling : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) to identify optimal conditions for in vitro studies.

Q. How can researchers optimize the synthesis of this compound to improve yield?

The cyclopentane ring formation often involves cycloaddition or Friedel-Crafts alkylation. Key parameters:

- Catalyst Selection : Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution of the chlorophenyl group .

- Temperature Control : Maintain ≤100°C to prevent decarboxylation of the carboxylic acid moiety.

- Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the product .

Q. Data-Driven Optimization :

- Yield Tracking : Compare yields under varying catalyst concentrations (e.g., 5–20 mol% AlCl₃).

- Byproduct Analysis : Monitor via LC-MS for intermediates like 1-(4-Chlorophenyl)cyclopropanecarbonitrile (CAS 64399-27-5) .

Advanced Research Questions

Q. How can stereochemical outcomes in cyclopentane ring formation be controlled during synthesis?

The cyclopentane ring introduces conformational rigidity, which may lead to stereoisomerism. Strategies include:

- Chiral Catalysts : Use enantioselective organocatalysts (e.g., proline derivatives) to bias ring closure .

- Computational Modeling : Employ DFT calculations to predict transition-state energies for cis vs. trans ring configurations .

Case Study :

In related cyclopentane derivatives (e.g., 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylic acid), stereochemical control was achieved using chiral auxiliaries . Apply analogous methods to minimize racemization.

Q. What analytical techniques resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may stem from:

Q. Experimental Validation :

Q. How can computational methods predict the compound’s reactivity in novel reaction pathways?

- Quantum Mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the cyclopentane ring.

- Molecular Dynamics (MD) : Simulate solvent effects on carboxylate deprotonation kinetics .

Case Example :

For the analogous compound 3-(4-chlorophenyl)-5-(4-fluorophenyl)-2-pyrazoline, QM/MD predicted regioselective nitration at the para position, validated experimentally .

Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Q. Scale-Up Data :

- Batch vs. Flow : Compare reaction times and yields at 10 g vs. 100 g scales.

- Waste Analysis : Quantify E-factor (kg waste/kg product) to align with green chemistry principles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.